Carfilzomib is a second-generation proteasome inhibitor, classified as a peptide epoxyketone. [, ] It exhibits higher potency compared to first-generation proteasome inhibitors like bortezomib. [] In scientific research, Carfilzomib serves as a valuable tool for investigating the role of the ubiquitin-proteasome system in various cellular processes and disease models. []
Carfilzomib belongs to the class of proteasome inhibitors, specifically targeting the 26S proteasome complex. Its mechanism of action involves binding to the active sites of the proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in malignant cells.
The synthesis of carfilzomib has evolved significantly over time. The most recent methods focus on racemization-free approaches that enhance efficiency and reproducibility. Key features of these synthesis methods include:
Carfilzomib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C_22H_29N_3O_5S, with a molecular weight of approximately 453.55 g/mol.
Carfilzomib participates in several chemical reactions primarily related to its interaction with the proteasome:
The mechanism by which carfilzomib exerts its therapeutic effects involves:
Carfilzomib exhibits several notable physical and chemical properties:
Carfilzomib is primarily used in clinical settings for:
Carfilzomib exerts its antineoplastic effects through targeted disruption of the ubiquitin-proteasome pathway (UPP), a critical regulator of intracellular protein homeostasis. In multiple myeloma (MM) and other malignancies, cancer cells exhibit heightened dependence on the UPP due to increased protein synthesis from uncontrolled transcription and genomic instability, leading to accumulation of misfolded proteins. The 26S proteasome recognizes polyubiquitinated proteins, deubiquitinates them via regulatory subunits, and degrades them through catalytic sites in the 20S core [3] [8]. Carfilzomib selectively inhibits proteasomal chymotrypsin-like activity, causing accumulation of polyubiquitinated proteins and misfolded proteins in the endoplasmic reticulum (ER). This triggers ER stress and the unfolded protein response (UPR), ultimately activating intrinsic (caspase-9-mediated) and extrinsic (caspase-8-mediated) apoptotic pathways in malignant plasma cells [3] [8] [9]. The heightened proteotoxic stress in MM cells—which produce excessive immunoglobulins—makes them particularly vulnerable to proteasome inhibition compared to normal cells [9].
Carfilzomib contains an epoxyketone pharmacophore that forms a dual covalent morpholino adduct with the catalytic N-terminal threonine of the proteasome's β5 subunit. This molecular interaction occurs through a two-step mechanism: (1) nucleophilic attack by the threonine γ-OH group on the epoxide carbonyl, followed by (2) a second nucleophilic attack by the free α-NH₃ group on the epoxide ring. The resulting bis-electrophilic adduct irreversibly blocks the chymotrypsin-like (CT-L) activity of the proteasome [4] [7] [8]. Unlike boronate-based inhibitors (e.g., bortezomib), which form reversible tetrahedral intermediates, carfilzomib's irreversible binding ensures prolonged suppression of proteolytic activity. Recovery requires de novo synthesis of proteasomes, leading to sustained intracellular effects even after rapid plasma clearance (t½ ~30 minutes in rats) [7] [9]. This mechanism enables potent inhibition (IC₅₀ <10 nM for CT-L activity) and overcomes resistance observed with reversible inhibitors [6] [9].
The constitutive proteasome (c20S) and immunoproteasome (i20S) share structural homology but differ in catalytic subunit composition. While c20S contains β1, β2, and β5 subunits, i20S—expressed in hematopoietic cells—features inducible counterparts β1i (LMP2), β2i (MECL-1), and β5i (LMP7). Carfilzomib inhibits both c20S-β5 and i20S-LMP7 with similar potency, but exhibits minimal activity against caspase-like (β1/LMP2) or trypsin-like (β2/MECL-1) subunits [4] [8] [9]. Structural analyses reveal that carfilzomib’s P1 phenylalanine and P3 methoxy groups optimize van der Waals interactions with hydrophobic S3 pockets in both β5 and LMP7, enabling dual targeting [4]. This dual inhibition is critical for antitumor efficacy in MM, where malignant plasma cells predominantly express i20S. Selective LMP7 inhibitors (e.g., ONX-0914) induce apoptosis in MM cells, confirming that chymotrypsin-like subunit inhibition alone suffices for cytotoxicity [6] [8].
Table 1: Selectivity Profile of Carfilzomib for Proteasome Subunits
Proteasome Isoform | Catalytic Subunit | Activity Targeted | Inhibition Potency (IC₅₀) |
---|---|---|---|
Constitutive (c20S) | β5 | Chymotrypsin-like | < 10 nM |
Immunoproteasome (i20S) | LMP7 (β5i) | Chymotrypsin-like | < 10 nM |
Constitutive (c20S) | β1 | Caspase-like | > 500 nM |
Immunoproteasome (i20S) | LMP2 (β1i) | Caspase-like | > 500 nM |
Carfilzomib’s epoxyketone chemistry confers distinct pharmacodynamic advantages over boronate-based proteasome inhibitors like bortezomib and ixazomib:
Table 2: Pharmacodynamic Comparison of Proteasome Inhibitors
Property | Carfilzomib (Epoxyketone) | Bortezomib (Boronate) | Ixazomib (Boronate) |
---|---|---|---|
Binding Mechanism | Irreversible | Reversible | Reversible |
Target Recovery | De novo synthesis required | Rapid dissociation | Rapid dissociation |
β5/LMP7 Inhibition | IC₅₀ < 10 nM | IC₅₀ = 3.5–40 nM | IC₅₀ = 3.4–31 nM |
Non-Proteasomal Targets | None identified | HtrA2/Omi, Cathepsin G | Cathepsin A (weak) |
Activity in Bortezomib-Resistant Cells | Yes (18.6% response) | No | Limited |
Comprehensive protease profiling demonstrates carfilzomib’s exceptional selectivity for the proteasome. In vitro assays against >50 proteases (serine, cysteine, aspartic, and metalloproteases) reveal no significant inhibition at concentrations ≤1 µM. Notably:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7